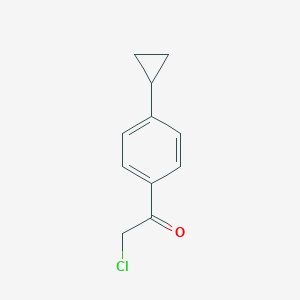
1-(4-cyclopropylphényl)-2-chloroéthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-cyclopropylphenyl)ethanone: is an organic compound with the molecular formula C11H11ClO It is a chlorinated ketone that features a cyclopropyl group attached to a phenyl ring, which is further connected to a chloroethanone moiety
Applications De Recherche Scientifique
2-Chloro-1-(4-cyclopropylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials
Mécanisme D'action
Target of Action
It’s known that this compound is an important intermediate for synthesizing prothioconazole , a broad-spectrum triazole thioketone bactericide . Therefore, it’s reasonable to infer that the targets of this compound might be related to the biological targets of prothioconazole.
Mode of Action
As an intermediate in the synthesis of prothioconazole, it’s likely that its mode of action is related to the biochemical reactions involved in this process .
Biochemical Pathways
Given its role as an intermediate in the synthesis of prothioconazole, it’s plausible that it’s involved in the biochemical pathways related to the action of this bactericide .
Result of Action
As an intermediate in the synthesis of prothioconazole, its primary role is likely in the formation of this bactericide .
Action Environment
It’s known that this compound is synthesized under controlled conditions, including specific temperature and pressure , suggesting that these factors could potentially influence its action and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Chloro-1-(4-cyclopropylphenyl)ethanone can be achieved through several methods. One common approach involves the chlorination of cyclopropylmethyl ketone using chlorine gas in the presence of a catalyst such as metallic aluminum. The reaction proceeds through the formation of intermediate chlorinated products, which are then purified through distillation and rectification to yield the desired compound .
Industrial Production Methods:
In an industrial setting, the continuous preparation of 2-Chloro-1-(4-cyclopropylphenyl)ethanone can be achieved using a system that involves sequential chlorination, ring-opening, and ring-closing reactions. This method allows for the efficient and automated production of the compound, reducing labor and production time while improving yield and safety .
Analyse Des Réactions Chimiques
Types of Reactions:
2-Chloro-1-(4-cyclopropylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Chlorination: Chlorine gas in the presence of a catalyst such as metallic aluminum.
Reduction: Metal hydrides like sodium borohydride or lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: The corresponding alcohol.
Oxidation Products: The corresponding carboxylic acid.
Comparaison Avec Des Composés Similaires
- 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
- 2-Chloro-1-(2,4-difluorophenyl)ethanone
- 1-(4-(2-chloroethoxy)phenyl)ethanone
Comparison:
2-Chloro-1-(4-cyclopropylphenyl)ethanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds that may have different substituents on the phenyl ring or variations in the chloroethanone moiety .
Propriétés
IUPAC Name |
2-chloro-1-(4-cyclopropylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-7-11(13)10-5-3-9(4-6-10)8-1-2-8/h3-6,8H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLIYBUMKUKKOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
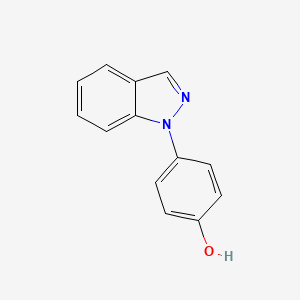
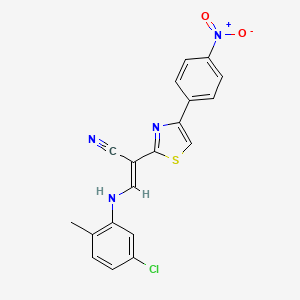
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2416355.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2416357.png)
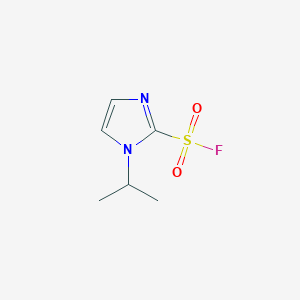

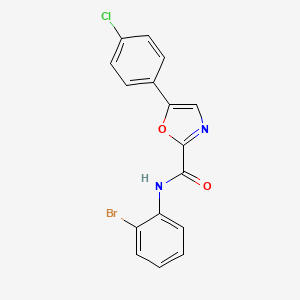
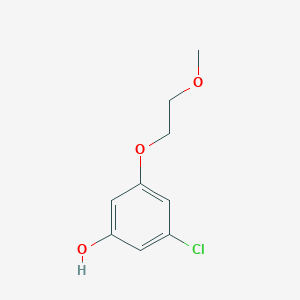

![3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2416369.png)

![1-Isopropyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2416371.png)

